molecular formula C7HCl7 B14750717 1,2,3,4-Tetrachloro-5-(trichloromethyl)benzene CAS No. 2136-87-0

1,2,3,4-Tetrachloro-5-(trichloromethyl)benzene

Cat. No.: B14750717
CAS No.: 2136-87-0
M. Wt: 333.2 g/mol
InChI Key: HRWBWLXKQWNCQY-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrachloro-5-(trichloromethyl)benzene is an organic compound with the molecular formula C7HCl7. It is a chlorinated derivative of benzene, characterized by the presence of four chlorine atoms and one trichloromethyl group attached to the benzene ring. This compound is known for its stability and resistance to degradation, making it useful in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrachloro-5-(trichloromethyl)benzene can be synthesized through the chlorination of benzene derivatives. One common method involves the chlorination of 1,2,3,4-tetrachlorobenzene in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced reactors and separation techniques ensures efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrachloro-5-(trichloromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4-Tetrachloro-5-(trichloromethyl)benzene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.

    Biology: Studied for its effects on biological systems, including its potential as a bioaccumulative compound.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound for studying the effects of chlorinated hydrocarbons.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrachloro-5-(trichloromethyl)benzene involves its interaction with cellular components. The compound can disrupt cellular processes by interfering with enzyme activity and membrane integrity. Its chlorinated structure allows it to interact with various molecular targets, leading to oxidative stress and potential cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrachloro-5-(trichloromethyl)benzene is unique due to the presence of both the trichloromethyl group and multiple chlorine atoms on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and resistance to degradation, making it valuable for specific industrial and research applications .

Properties

IUPAC Name

1,2,3,4-tetrachloro-5-(trichloromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl7/c8-3-1-2(7(12,13)14)4(9)6(11)5(3)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWBWLXKQWNCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547655
Record name 1,2,3,4-Tetrachloro-5-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2136-87-0
Record name 1,2,3,4-Tetrachloro-5-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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